molecular formula C21H17Cl3N2O3S B3707633 N-(3-chloro-2-methylphenyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N-(3-chloro-2-methylphenyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3707633
M. Wt: 483.8 g/mol
InChI Key: GCEWFRNISLWXEM-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with a unique structure that includes multiple chlorine atoms and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other glycinamide derivatives and sulfonyl-containing compounds. Examples include:

  • N-(3-chlorophenyl)-N~2~-(2,4-dichlorophenyl)glycinamide
  • N-(2-methylphenyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Uniqueness

N-(3-chloro-2-methylphenyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl3N2O3S/c1-14-17(23)8-5-9-19(14)25-21(27)13-26(20-11-10-15(22)12-18(20)24)30(28,29)16-6-3-2-4-7-16/h2-12H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEWFRNISLWXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-2-methylphenyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
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N-(3-chloro-2-methylphenyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

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